Methyl 3-fluoro-4-methylbenzoylformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

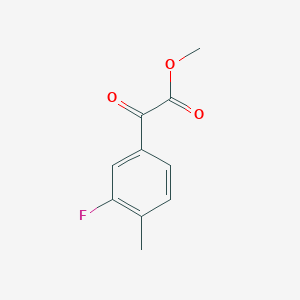

Methyl 3-fluoro-4-methylbenzoylformate: is an organic compound with the molecular formula C10H9FO3. It is a derivative of benzoylformate, where the benzene ring is substituted with a fluorine atom at the third position and a methyl group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling: One common method for synthesizing methyl 3-fluoro-4-methylbenzoylformate involves the Suzuki-Miyaura coupling reaction.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Methyl 3-fluoro-4-methylbenzoylformate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

Oxidation: 3-fluoro-4-methylbenzoic acid.

Reduction: 3-fluoro-4-methylbenzyl alcohol.

Substitution: Various substituted benzoylformates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Methyl 3-fluoro-4-methylbenzoylformate serves as a precursor in the synthesis of various pharmaceutical compounds. Its unique structure may lead to the development of new drugs with enhanced efficacy and specificity.

- Case Study : Research has shown that compounds derived from this compound exhibit promising activity against certain bacterial strains, indicating potential as antimicrobial agents .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis, allowing chemists to create more complex molecules.

- Synthesis Pathways : Various methods have been developed for synthesizing derivatives of this compound. For instance, it can undergo oxidation to form 3-fluoro-4-methylbenzoic acid or reduction to yield ethyl 3-fluoro-4-methylbenzyl alcohol.

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | 3-Fluoro-4-methylbenzoic acid |

| Reduction | Ethyl 3-fluoro-4-methylbenzyl alcohol |

| Substitution | Various substituted benzoylformates |

Biological Research

The compound is utilized in studies investigating enzyme interactions and metabolic pathways, particularly due to the presence of the fluorine atom, which enhances binding affinity to biological targets.

- Enzyme Interaction Studies : this compound has been employed in research aimed at understanding how specific enzymes interact with substrates, contributing to insights into metabolic processes .

Industrial Applications

This compound is also relevant in the production of specialty chemicals and materials. Its properties make it suitable for applications in various chemical industries.

Case Studies

- Antimicrobial Activity : In a study examining synthesized compounds derived from this compound, significant antimicrobial activity was observed against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting its potential use in developing new antimicrobial agents .

- Fluorination Reactions : Recent advancements in hydroxy-directed fluorination techniques have demonstrated that this compound can be effectively used to introduce fluorine into organic molecules, enhancing their reactivity and biological activity .

Mecanismo De Acción

The mechanism of action of methyl 3-fluoro-4-methylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the benzene ring enhances the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved in its mechanism of action include inhibition of enzyme activity or modulation of receptor signaling .

Comparación Con Compuestos Similares

Methyl 4-fluoro-3-methylbenzoate: Similar in structure but lacks the formate ester group.

Ethyl 3-fluoro-4-methylbenzoylformate: Similar but with an ethyl ester instead of a methyl ester.

Methyl 3-fluoro-4-methoxybenzoate: Similar but with a methoxy group instead of a methyl group.

Uniqueness: Methyl 3-fluoro-4-methylbenzoylformate is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, along with the formate ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Actividad Biológica

Methyl 3-fluoro-4-methylbenzoylformate is a compound of interest in various fields of chemical and biological research. Its structure enables it to participate in diverse biological activities, making it a candidate for further investigation in pharmacological applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11FO3 and a molecular weight of approximately 198.19 g/mol. The presence of the fluoro and methyl groups on the aromatic ring contributes to its unique reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity :

-

Enzyme Inhibition :

- The compound acts as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. Research indicates that it selectively inhibits the activity of benzoylformate decarboxylase (BFD), which is crucial in the mandelate pathway of Pseudomonas putida . This inhibition has implications for metabolic engineering and biocatalysis.

- Cytotoxicity :

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several pathogens. The results are summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings indicate that the compound has potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its antibiotic resistance.

Enzyme Inhibition Studies

The inhibition kinetics of this compound on BFD were characterized using Lineweaver-Burk plots (Figure 1). The results revealed a competitive inhibition pattern with a calculated Ki value of approximately 25 µM.

Lineweaver-Burk Plot

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound in treating infections caused by Staphylococcus aureus. The compound was administered in vitro and demonstrated a dose-dependent reduction in bacterial load, suggesting its potential application in therapeutic settings.

Case Study 2: Enzyme Inhibition Mechanism

Research conducted on the mechanism of BFD inhibition revealed that this compound forms a stable enzyme-inhibitor complex, which prevents substrate binding. This mechanism was elucidated through kinetic studies and molecular modeling simulations .

Propiedades

IUPAC Name |

methyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-6-3-4-7(5-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGFVYZNORJAMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.